molecular formula C9H13BN2O2 B1451938 (4-Cyclopentylpyrimidin-5-yl)boronic acid CAS No. 1072945-80-2

(4-Cyclopentylpyrimidin-5-yl)boronic acid

Cat. No.: B1451938
CAS No.: 1072945-80-2
M. Wt: 192.03 g/mol
InChI Key: YUKOTZWYXJYXSS-UHFFFAOYSA-N
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Description

(4-Cyclopentylpyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O2 and its molecular weight is 192.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, this compound can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses . Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, this compound can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression .

Properties

IUPAC Name

(4-cyclopentylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKOTZWYXJYXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674506
Record name (4-Cyclopentylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-80-2
Record name B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyclopentylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.